2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide 2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1116042-14-8
VCID: VC7153314
InChI: InChI=1S/C23H22N2O2S2/c1-14-5-10-20-21(11-14)28-23(24-20)18-6-8-19(9-7-18)25-29(26,27)22-13-16(3)15(2)12-17(22)4/h5-13,25H,1-4H3
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.56

2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide

CAS No.: 1116042-14-8

Cat. No.: VC7153314

Molecular Formula: C23H22N2O2S2

Molecular Weight: 422.56

* For research use only. Not for human or veterinary use.

2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide - 1116042-14-8

Specification

CAS No. 1116042-14-8
Molecular Formula C23H22N2O2S2
Molecular Weight 422.56
IUPAC Name 2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C23H22N2O2S2/c1-14-5-10-20-21(11-14)28-23(24-20)18-6-8-19(9-7-18)25-29(26,27)22-13-16(3)15(2)12-17(22)4/h5-13,25H,1-4H3
Standard InChI Key YLJDDIYDXNONMN-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C

Introduction

Synthesis Pathways

Although specific synthesis data for this exact compound is not readily available in the provided results, sulfonamides of similar complexity are typically synthesized using the following steps:

  • Preparation of Benzene Sulfonamide:

    • A sulfonyl chloride derivative reacts with an amine (e.g., aniline derivative) to form the sulfonamide core.

  • Functionalization of Aromatic Rings:

    • Electrophilic aromatic substitution introduces methyl groups at desired positions.

  • Attachment of Benzothiazole Moiety:

    • The benzothiazole unit can be introduced via condensation reactions or coupling methods.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria. The presence of a benzothiazole group enhances the potential for interaction with microbial enzymes.

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties due to their ability to intercalate with DNA or inhibit specific enzymes involved in cancer cell proliferation. Sulfonamides have also shown cytotoxic effects in various cancer cell lines.

Anti-inflammatory Applications

The sulfonamide group can inhibit enzymes such as carbonic anhydrase or cyclooxygenase (COX), contributing to anti-inflammatory effects.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments (e.g., 1H^1H and 13C^13C NMR).
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., -SO2-, aromatic C-H).
Elemental AnalysisVerifies the empirical formula of the compound.

Related Research Findings

While specific studies on this compound were not found in the provided results, research on structurally similar compounds highlights their pharmacological relevance:

  • Antimicrobial Studies:

    • Benzothiazole-sulfonamide hybrids have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria .

  • Anticancer Screening:

    • Compounds with benzothiazole scaffolds have shown promising results against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colorectal cancer) .

  • Molecular Docking Insights:

    • Computational studies suggest strong receptor binding affinities for benzothiazole derivatives, making them candidates for drug development .

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